

CARM1-IN-6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CARM1-IN-6	
Cat. No.:	B15135964	Get Quote

Central Point, STATE, December 16, 2025 — This technical guide provides an in-depth overview of **CARM1-IN-6**, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Core Compound Information

CARM1-IN-6, also referred to as iCARM1, has emerged as a significant tool in cancer research, particularly in studies related to breast cancer.[1][2][3] Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	1269199-96-3	[4]
Molecular Weight	391.51 g/mol	[4]
Molecular Formula	C23H29N5O	[4]
IC50 (CARM1)	12.3 μΜ	[1][2][4]

Mechanism of Action and Signaling Pathways

CARM1 is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in

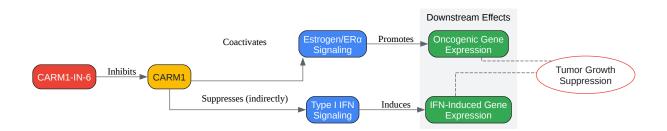


regulating gene transcription, and its dysregulation is implicated in various cancers. **CARM1-IN-6** exerts its effects by directly binding to CARM1 and inhibiting its enzymatic activity.[1][2]

The inhibition of CARM1 by **CARM1-IN-6** has been shown to impact several key signaling pathways involved in cancer progression:

- Estrogen/ERα-Target Gene Suppression: In breast cancer cells, CARM1-IN-6 has been demonstrated to suppress the expression of oncogenic estrogen/ERα-target genes.[1][2][3]
 This is significant as the estrogen receptor signaling pathway is a primary driver in a majority of breast cancers.
- Type I Interferon (IFN) Pathway Activation: Treatment with CARM1-IN-6 leads to the
 activation of Type I Interferon (IFN) and IFN-induced genes (ISGs).[1][2][3] This suggests a
 potential immunomodulatory role for the inhibitor, which is a promising avenue for cancer
 therapy.

Below is a diagram illustrating the high-level mechanism of action of **CARM1-IN-6** in the context of breast cancer.



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CARM1-IN-6 Mechanism of Action

Experimental Protocols



The following are detailed methodologies for key experiments involving **CARM1-IN-6**, as described in the foundational research by Peng et al. (2024).

In Vitro Methyltransferase Assay

This assay is designed to determine the inhibitory activity of **CARM1-IN-6** on the enzymatic function of CARM1.

- Materials:
 - Purified CARM1 protein
 - Synthetic peptide substrate (e.g., ARTKQTARKSTGGKAPRKQL)
 - CARM1-IN-6 at various concentrations (e.g., 0.01, 0.1, 1, 10, 20 μM)
 - Histones
 - Antibodies for immunoblotting (specific to methylated substrates)
- Procedure:
 - Combine purified CARM1 protein with the synthetic peptide substrate or histones.
 - Add CARM1-IN-6 at the specified concentrations or a vehicle control.
 - Incubate the reaction mixture to allow for the methylation reaction to occur.
 - Terminate the reaction.
 - Analyze the extent of methylation using immunoblotting with antibodies that specifically recognize the methylated form of the substrate.
 - Quantify the results to determine the IC50 value of CARM1-IN-6.[1][2]

Cell Growth and Colony Formation Assays

These assays evaluate the cytotoxic and anti-proliferative effects of **CARM1-IN-6** on cancer cell lines.



- · Cell Lines:
 - ERα-positive breast cancer cells (e.g., MCF7)
 - Triple-negative breast cancer cells (e.g., MDA-MB-231, MDA-MB-468)
- Procedure for Cell Growth (EC50 Determination):
 - Seed the cancer cells in 96-well plates.
 - Treat the cells with a range of concentrations of CARM1-IN-6.
 - Incubate for a specified period (e.g., 72 hours).
 - Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
 - Calculate the EC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[1]
- Procedure for Colony Formation:
 - Seed a low density of cells in 6-well plates.
 - Treat with CARM1-IN-6 or vehicle control.
 - Allow the cells to grow for a longer period (e.g., 10-14 days) until visible colonies are formed.
 - Fix and stain the colonies (e.g., with crystal violet).
 - Count the number of colonies to assess the long-term effect of the inhibitor on cell proliferation.[1]

In Vivo Xenograft Studies

These experiments assess the anti-tumor efficacy of **CARM1-IN-6** in a living organism.

Animal Model:



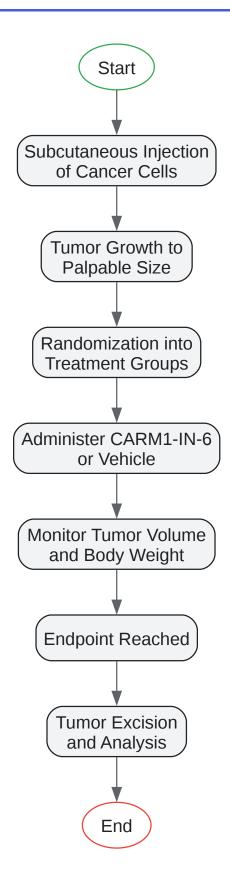
Immunocompromised mice (e.g., BALB/c nude mice)

Procedure:

- Subcutaneously inject cancer cells (e.g., MCF7 or MDA-MB-231) into the flanks of the mice.
- Allow the tumors to reach a palpable size.
- Randomly assign the mice to treatment groups (e.g., vehicle control and CARM1-IN-6).
- Administer CARM1-IN-6 or the vehicle control according to a predetermined schedule and dosage.
- Monitor tumor growth by measuring tumor volume at regular intervals.
- Monitor the body weight and general health of the mice.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., gene expression analysis).[1]

Below is a workflow diagram for a typical in vivo xenograft study.





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